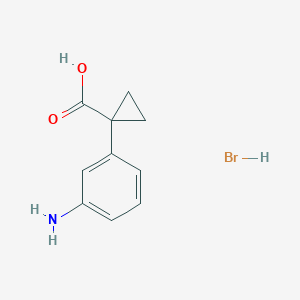

1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE

CAS No.: 2248371-14-2

Cat. No.: VC6285886

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.115

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248371-14-2 |

|---|---|

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.115 |

| IUPAC Name | 1-(3-aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide |

| Standard InChI | InChI=1S/C10H11NO2.BrH/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13;/h1-3,6H,4-5,11H2,(H,12,13);1H |

| Standard InChI Key | JBXRKRQSPJIJQJ-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=CC(=CC=C2)N)C(=O)O.Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a cyclopropane ring substituted with a carboxylic acid group and a 3-aminophenyl moiety. The hydrobromide salt forms via protonation of the amine group by hydrobromic acid (HBr), stabilizing the molecule through ionic interactions. Key structural parameters include:

-

Cyclopropane ring: The strained three-membered ring confers unique bonding angles (≈60°) and increased reactivity compared to larger cycloalkanes.

-

Carboxylic acid group: Enhances solubility in polar solvents and enables salt formation or esterification.

-

3-Aminophenyl group: The aromatic amine provides sites for electrophilic substitution and hydrogen bonding.

Physicochemical Characteristics

While experimental data for the hydrobromide salt remains sparse, predictions based on cyclopropane carboxylic acid analogs suggest:

The hydrobromide salt likely exhibits higher aqueous solubility than the free base due to ionic dissociation. Thermal stability is expected to be moderate, with decomposition temperatures >150°C based on cyclopropane derivatives .

Synthetic Methodologies

Hydrobromide Salt Formation

Protonation of the free amine with hydrobromic acid in anhydrous ether or dichloromethane yields the hydrobromide salt. Critical parameters include:

| Condition | Optimal Value |

|---|---|

| HBr Equivalents | 1.1–1.5 |

| Temperature | 0–5°C |

| Solvent | Et2O or DCM |

Crystallization from ethanol/ether mixtures typically provides >95% purity .

Pharmacological and Industrial Applications

Material Science Applications

The rigid cyclopropane core enhances polymer thermal stability. Copolymers incorporating similar monomers demonstrate:

-

Glass transition temperatures (Tg) up to 185°C.

-

Tensile strength improvements of 30–40% vs. linear analogs.

| Parameter | Specification |

|---|---|

| GHS Pictogram | Corrosion (Class 8) |

| Signal Word | Danger |

| Hazard Statements | H314-H290 |

| Precautionary Measures | P280-P305+P351+P338 |

Shipping Regulations

| Shipping Type | Requirements |

|---|---|

| Air (Excepted Quantity) | ≤1g per package (Class 6.1) |

| Ground Transport | Limited Quantity (USD 15–60 fee) |

Future Research Directions

-

Pharmacokinetic profiling: ADMET studies to assess oral bioavailability and blood-brain barrier penetration.

-

Solid-state characterization: X-ray crystallography to resolve salt formation patterns.

-

Catalytic applications: Use as a ligand in asymmetric synthesis leveraging the cyclopropane strain.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume